1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine
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Overview
Description
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine is a compound that features a thiazole ring substituted with a bromine atom and a methyl group, along with a piperazine moiety. Thiazole rings are known for their aromaticity and diverse biological activities
Preparation Methods
The synthesis of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine typically involves the reaction of 5-bromo-4-methylthiazole with piperazine under specific conditions. The reaction may be carried out in the presence of a base and a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Nucleophilic Reactions: The nitrogen atoms in the piperazine ring can act as nucleophiles in various reactions.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and the presence of the bromine atom contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine can be compared with other thiazole derivatives, such as:
5-Bromo-4-methyl-1,3-thiazol-2-amine: Similar in structure but lacks the piperazine moiety.
2-Amino-4-methyl-5-bromothiazole: Another thiazole derivative with different functional groups.
The uniqueness of this compound lies in its combination of the thiazole and piperazine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12BrN3S |
---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
5-bromo-4-methyl-2-piperazin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrN3S/c1-6-7(9)13-8(11-6)12-4-2-10-3-5-12/h10H,2-5H2,1H3 |
InChI Key |
YNTWXLPONZAFMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2CCNCC2)Br |
Origin of Product |
United States |
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